REACTION_CXSMILES
|
O.O.O.O.O.[C:6]([CH2:9][O:10][CH:11]([CH2:15][C:16]([O-:18])=[O:17])[C:12]([O-:14])=[O:13])([OH:8])=[O:7].[Na+].[Na+].[Na+]>Cl>[C:6]([CH2:9][O:10][CH:11]([CH2:15][C:16]([OH:18])=[O:17])[C:12]([OH:14])=[O:13])([OH:8])=[O:7] |f:0.1.2.3.4.5.6.7.8|
|
Name
|
trisodium carboxymethyloxysuccinate pentahydrate
|
Quantity
|
0.29 mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.C(=O)(O)COC(C(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling the mixture in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride
|
Type
|
CUSTOM
|
Details
|
The acetone filtrate is next evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)COC(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |